Methyl 4-tert-butoxyacetoacetate
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Overview
Description
Methyl 4-tert-butoxyacetoacetate is an organic compound with the molecular formula C10H18O4. It is a derivative of acetoacetic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the hydrogen atom of the carboxyl group is replaced by a tert-butoxy group. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-tert-butoxyacetoacetate can be synthesized through the esterification of acetoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction and distillation to ensure the purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-tert-butoxyacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-tert-butoxyacetoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-tert-butoxyacetoacetate involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl acetoacetate
- Ethyl acetoacetate
- tert-Butyl acetoacetate
Comparison
Methyl 4-tert-butoxyacetoacetate is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences its reactivity. Compared to methyl acetoacetate and ethyl acetoacetate, it has different solubility and reactivity profiles. The tert-butyl group also affects the compound’s stability and its behavior in various chemical reactions.
Properties
CAS No. |
106058-88-2 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxy]-3-oxobutanoate |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-6-7(10)5-8(11)12-4/h5-6H2,1-4H3 |
InChI Key |
HVBASSLCVXFEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(=O)CC(=O)OC |
Origin of Product |
United States |
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